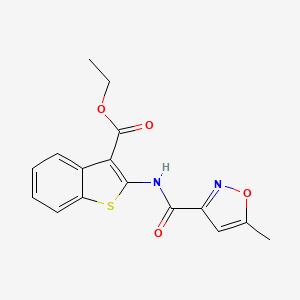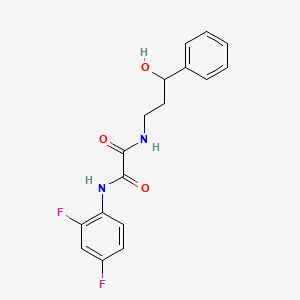![molecular formula C15H14F2N2O4 B6501953 N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide CAS No. 1421532-15-1](/img/structure/B6501953.png)
N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide, or DFE, is a small molecule that has recently become the focus of scientific research due to its potential applications in the laboratory. DFE is a synthetic molecule that has been found to be highly effective in a variety of biochemical and physiological processes. As a result, it is being studied for its potential uses in a range of laboratory experiments and applications.
科学研究应用
DFE has been studied for its potential applications in a range of scientific research experiments. It has been found to be effective in a variety of biochemical and physiological processes and has been used in experiments involving the inhibition of protein-protein interactions, the inhibition of enzyme activity, and the modulation of gene expression. It has also been used in studies involving the regulation of cell metabolism and the regulation of cellular signaling pathways.
作用机制
The mechanism of action of DFE is not completely understood. However, it is believed to act by binding to proteins and enzymes and inhibiting their activity. It is also believed to interact with DNA and RNA molecules, altering their structure and function. Additionally, it is thought to interact with cellular signaling pathways, modulating the expression of genes and proteins.
Biochemical and Physiological Effects
DFE has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, proteins, and DNA and RNA molecules. It has also been found to alter the expression of genes and proteins, as well as modulate cellular metabolism and signaling pathways. Additionally, it has been found to have an anti-inflammatory effect in some studies.
实验室实验的优点和局限性
DFE has several advantages for use in laboratory experiments. It is a synthetic molecule, so it is easy to obtain and use in experiments. Additionally, it is highly efficient and produces a high yield of the desired product. Furthermore, it has been found to be effective in a variety of biochemical and physiological processes. However, it is important to note that DFE has not been extensively studied, so there is still much to be learned about its effects and applications.
未来方向
Given the potential applications of DFE, there are many potential future directions for research. Further studies could be conducted to better understand the mechanism of action of DFE and its effects on biochemical and physiological processes. Additionally, further studies could be conducted to explore the potential applications of DFE in laboratory experiments. Additionally, studies could be conducted to explore the potential therapeutic applications of DFE, such as its potential use in the treatment of diseases. Finally, studies could be conducted to explore the potential long-term effects of DFE on human health.
合成方法
DFE is synthesized through a method known as the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of an aryl halide and an alkyl boronic acid. The reaction is catalyzed by a palladium complex and is typically conducted in the presence of a base, such as an amine or an alkali metal. The reaction is highly efficient and produces a high yield of the desired product.
属性
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4/c1-15(22,12-3-2-6-23-12)8-18-13(20)14(21)19-11-5-4-9(16)7-10(11)17/h2-7,22H,8H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUJQFUMFZOYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B6501904.png)
![2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide](/img/structure/B6501910.png)
![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B6501918.png)
![2-chloro-6-fluoro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide](/img/structure/B6501924.png)
![5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B6501935.png)

![1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea](/img/structure/B6501947.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B6501948.png)
![N'-(4-carbamoylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6501956.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide](/img/structure/B6501958.png)
![N-(4-{[2-(furan-2-yl)-2-hydroxypropyl]sulfamoyl}phenyl)acetamide](/img/structure/B6501965.png)
![3-propyl-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one](/img/structure/B6501978.png)